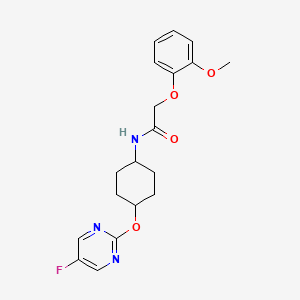![molecular formula C27H25N3O4S2 B2940322 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-61-8](/img/structure/B2940322.png)
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups including an indole, a sulfonyl group, a benzamide, and a thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, contributing to the compound’s stability. The sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Design and Anticancer Evaluation : Research has shown the design, synthesis, and evaluation of N-phenyl benzamide derivatives for anticancer activity. These compounds have been assessed against multiple cancer cell lines, with some exhibiting higher anticancer activities than reference drugs, indicating their potential utility in developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents : Another study focused on the synthesis of thiazole and benzothiazole derivatives, evaluating their antimicrobial and antifungal activities. These findings suggest that such compounds could serve as the basis for new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Narayana et al., 2004).
Chemical Synthesis and Characterization : The chemical synthesis of benzamide and thiazole derivatives involves innovative approaches, including copper-catalyzed intramolecular cyclization processes. These methodologies not only expand the chemical toolbox available for synthesizing complex molecules but also provide deeper insights into reaction mechanisms and molecular structures (Wang et al., 2008).
Potential Applications in Material Science
- Polyamide Synthesis : In the field of materials science, research on the direct polycondensation of benzamide derivatives has led to the development of ordered polyamides with potential applications in creating new types of polymers with specific mechanical and thermal properties (Ueda & Sugiyama, 1994).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The indole ring is a common motif in many natural products and pharmaceuticals, so it’s possible that this part of the molecule is important for its activity .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-17-34-22-11-7-19(8-12-22)24-18-35-27(28-24)29-26(31)21-9-13-23(14-10-21)36(32,33)30-16-15-20-5-3-4-6-25(20)30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIDYSFHSZKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

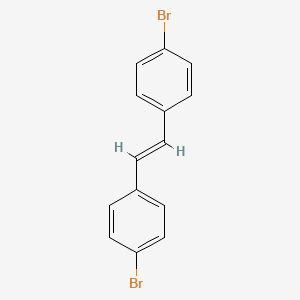

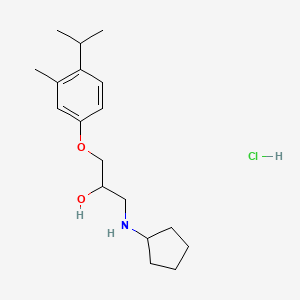
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)

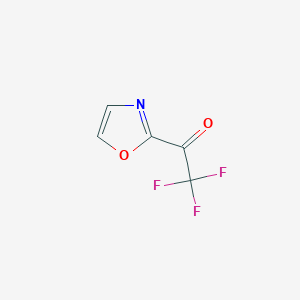
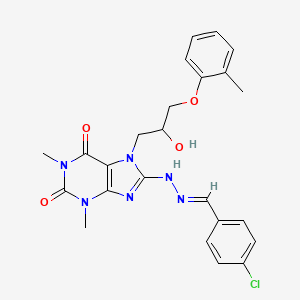
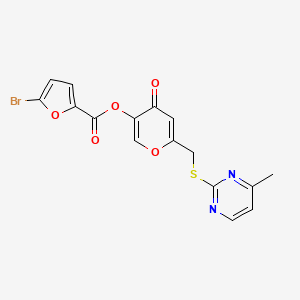
![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)

